4-[(5-nitropyridin-2-yl)amino]benzoic acid
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Overview
Description
4-[(5-nitropyridin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C12H8N2O4 It is known for its unique structure, which combines a benzoic acid moiety with a nitropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-nitropyridin-2-yl)amino]benzoic acid typically involves the nitration of 2-aminopyridine followed by a coupling reaction with benzoic acid derivatives. The nitration process introduces a nitro group at the 5-position of the pyridine ring. This is followed by a coupling reaction with a benzoic acid derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(5-nitropyridin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[(5-nitropyridin-2-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-nitropyridin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzoic acid moiety can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyridine: Shares the nitropyridine structure but lacks the benzoic acid moiety.
4-{[(5-nitropyridin-2-yl)amino]methyl}benzoic acid: Similar structure with an additional methyl group.
Uniqueness
4-[(5-nitropyridin-2-yl)amino]benzoic acid is unique due to its combination of a nitropyridine group and a benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(5-nitropyridin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(17)8-1-3-9(4-2-8)14-11-6-5-10(7-13-11)15(18)19/h1-7H,(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWJAJJRRULVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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